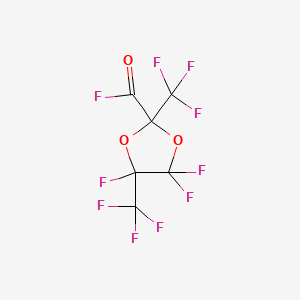

4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride

CAS No.: 7385-65-1

Cat. No.: VC17982310

Molecular Formula: C6F10O3

Molecular Weight: 310.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7385-65-1 |

|---|---|

| Molecular Formula | C6F10O3 |

| Molecular Weight | 310.05 g/mol |

| IUPAC Name | 4,4,5-trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride |

| Standard InChI | InChI=1S/C6F10O3/c7-1(17)2(4(9,10)11)18-3(8,5(12,13)14)6(15,16)19-2 |

| Standard InChI Key | IHZQVNJWZLTECJ-UHFFFAOYSA-N |

| Canonical SMILES | C(=O)(C1(OC(C(O1)(F)F)(C(F)(F)F)F)C(F)(F)F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 1,3-dioxolane ring system substituted with three fluorine atoms and two trifluoromethyl groups at positions 4, 5, and 2, respectively. A carbonyl fluoride moiety (-COF) completes the structure at position 2, creating a sterically congested molecular geometry. This arrangement contributes to its low reactivity toward nucleophiles and high thermal stability .

Chemical Identifiers

Synthesis and Manufacturing

Synthetic Pathways

While explicit synthesis protocols for this compound remain undisclosed in public literature, analogous fluorinated dioxolanes are typically synthesized through halogen exchange reactions using antimony-based fluorinating agents (SbF₃/SbCl₅). The carbonyl fluoride group likely originates from controlled oxidation of precursor alcohols or via phosgene derivatives under anhydrous conditions.

Industrial Production Status

The U.S. Environmental Protection Agency's Toxic Substances Control Act (TSCA) inventory lists this compound as having inactive commercial status, indicating no significant manufacturing or import activity within the United States . European Chemical Agency (ECHA) records maintain its registration, suggesting potential niche applications in EU member states.

Physicochemical Properties

The compound's high density and low predicted water solubility align with typical PFAS characteristics, suggesting preferential partitioning into organic phases or adsorption to soil matrices .

Applications and Functional Uses

Research Applications

The compound's structural complexity makes it a candidate for:

-

Studying fluorine substitution effects on ring strain

-

Developing novel fluorinated solvents

-

Investigating decomposition pathways of PFAS compounds

| Region | Regulatory Status | Reference |

|---|---|---|

| United States | TSCA Inventory: Inactive | EPA |

| European Union | REACH Registered | ECHA |

| Japan | NITE Inventory: Not Listed | - |

Environmental Persistence

The compound meets OECD criteria for PFAS classification, implying:

-

Resistance to hydrolysis, photolysis, and biodegradation

-

Potential for long-range environmental transport

Environmental Impact and Degradation

Environmental Fate Modeling

Based on structural analogs, predicted environmental distribution includes:

Degradation Pathways

Theoretical decomposition mechanisms suggest:

-

Stepwise defluorination under UV irradiation

-

Hydrolytic cleavage of the dioxolane ring at elevated temperatures (>200°C)

-

Microbial degradation potential limited to specialized fluorinase enzymes

Analytical Characterization

Spectroscopic Data

| Technique | Key Features |

|---|---|

| ¹⁹F NMR | Multiplets at δ -70 to -85 ppm (CF₃ groups) |

| IR Spectroscopy | Strong absorbance at 1880 cm⁻¹ (C=O stretch) |

| Mass Spectrometry | Characteristic fragment at m/z 169 (CF₃CO⁺) |

Chromatographic Behavior

Reverse-phase HPLC analysis using C18 columns shows retention times consistent with highly fluorinated compounds (k' > 12).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume